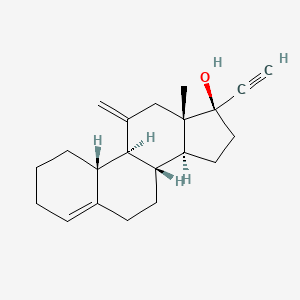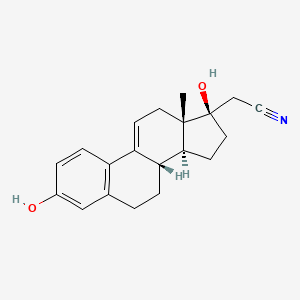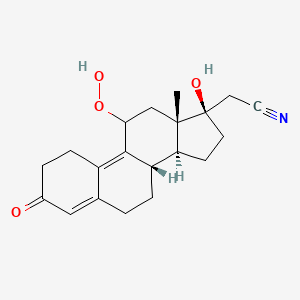
Hydrochlorothiazide Related Compound (N'-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrochlorothiazide Related Compound (N’-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide) is a related compound of Hydrochlorothiazide, a widely prescribed diuretic drug used to treat fluid retention associated with various diseases. This compound is often studied for its structural and functional similarities to Hydrochlorothiazide, providing insights into the pharmacological and chemical properties of thiazide diuretics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrochlorothiazide Related Compound (N’-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide) typically involves the acetylation of sulfamoyl chloride derivatives. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to facilitate the reaction. The process may involve multiple steps, including purification and crystallization, to achieve the desired purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and high purity. Cleanroom environments and cGMP (current Good Manufacturing Practice) standards are typically adhered to during production.
Análisis De Reacciones Químicas
Types of Reactions
Hydrochlorothiazide Related Compound (N’-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, each with distinct chemical and pharmacological properties.
Aplicaciones Científicas De Investigación
Hydrochlorothiazide Related Compound (N’-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of thiazide diuretics.
Biology: Investigated for its effects on cellular processes and potential as a tool in biochemical assays.
Medicine: Studied for its pharmacokinetics and pharmacodynamics, providing insights into the action of diuretic drugs.
Industry: Utilized in the development and quality control of pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of Hydrochlorothiazide Related Compound (N’-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide) involves its interaction with the renal tubules, similar to Hydrochlorothiazide. It inhibits the sodium-chloride symporter in the distal convoluted tubule, leading to increased excretion of sodium and water. This action reduces fluid retention and lowers blood pressure. The molecular targets include the sodium-chloride symporter and associated signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Hydrochlorothiazide: The parent compound, widely used as a diuretic.
Chlorothiazide: Another thiazide diuretic with similar pharmacological properties.
Bendroflumethiazide: A thiazide diuretic with a longer duration of action.
Uniqueness
Hydrochlorothiazide Related Compound (N’-(2-Acetyl-sulfamoyl-4-chloro-phenyl) Acetamide) is unique due to its specific structural modifications, which provide distinct chemical and pharmacological characteristics. These modifications can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
90794-87-9 |
|---|---|
Fórmula molecular |
C10H11ClN2O4S |
Peso molecular |
290.72 g/mol |
Nombre IUPAC |
N-[2-(acetylsulfamoyl)-4-chlorophenyl]acetamide |
InChI |
InChI=1S/C10H11ClN2O4S/c1-6(14)12-9-4-3-8(11)5-10(9)18(16,17)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15) |
Clave InChI |
BVKYENDXBDNCNL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(=O)C |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


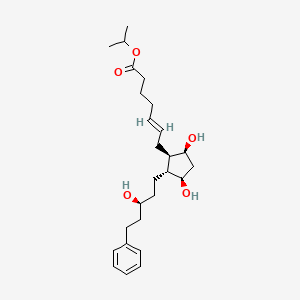
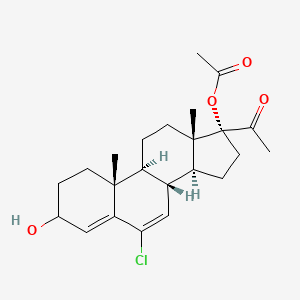
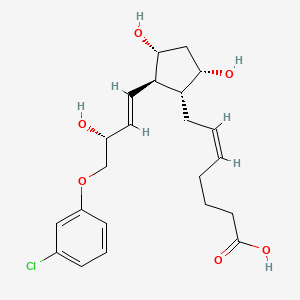
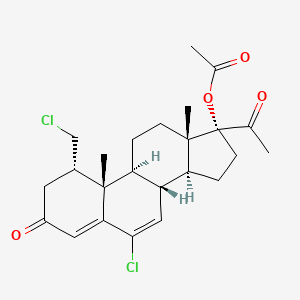
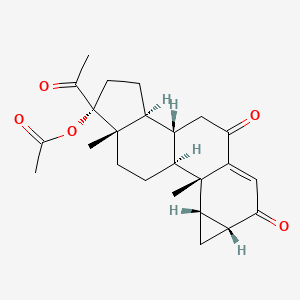
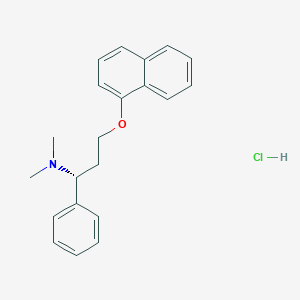
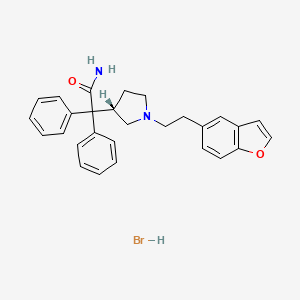
![2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B601929.png)
